

Application Notes & Protocols: 3-(Dimethylamino)butan-2-one in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name: 3-(Dimethylamino)butan-2-one

Cat. No.: B078519

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Introduction

Fragment-Based Drug Discovery (FBDD) is a well-established method for identifying lead compounds in drug discovery. This approach begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. The small size and low complexity of these fragments allow for a more efficient exploration of chemical space and often lead to lead compounds with superior physicochemical properties.^{[1][2]}

3-(Dimethylamino)butan-2-one is a small, synthetically accessible molecule with features that make it an attractive candidate for inclusion in a fragment library. Its properties align well with the "Rule of Three," a set of guidelines used to define ideal fragments (MW < 300 Da, cLogP < 3, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors).^[3] This fragment possesses a ketone, which can act as a hydrogen bond acceptor, and a tertiary amine, which can be protonated at physiological pH to form a cation capable of engaging in ionic interactions with negatively charged amino acid residues like aspartate and glutamate in a protein's binding pocket.^[4]

These application notes provide a detailed overview of the potential use of **3-(Dimethylamino)butan-2-one** in an FBDD campaign targeting a hypothetical protein kinase,

"Kinase-X," which is implicated in a cancer signaling pathway. The protocols outlined below describe standard biophysical techniques for fragment screening and validation.

Physicochemical Properties of 3-(Dimethylamino)butan-2-one

A summary of the key physicochemical properties of **3-(Dimethylamino)butan-2-one** is presented in the table below. These properties underscore its suitability for fragment screening.

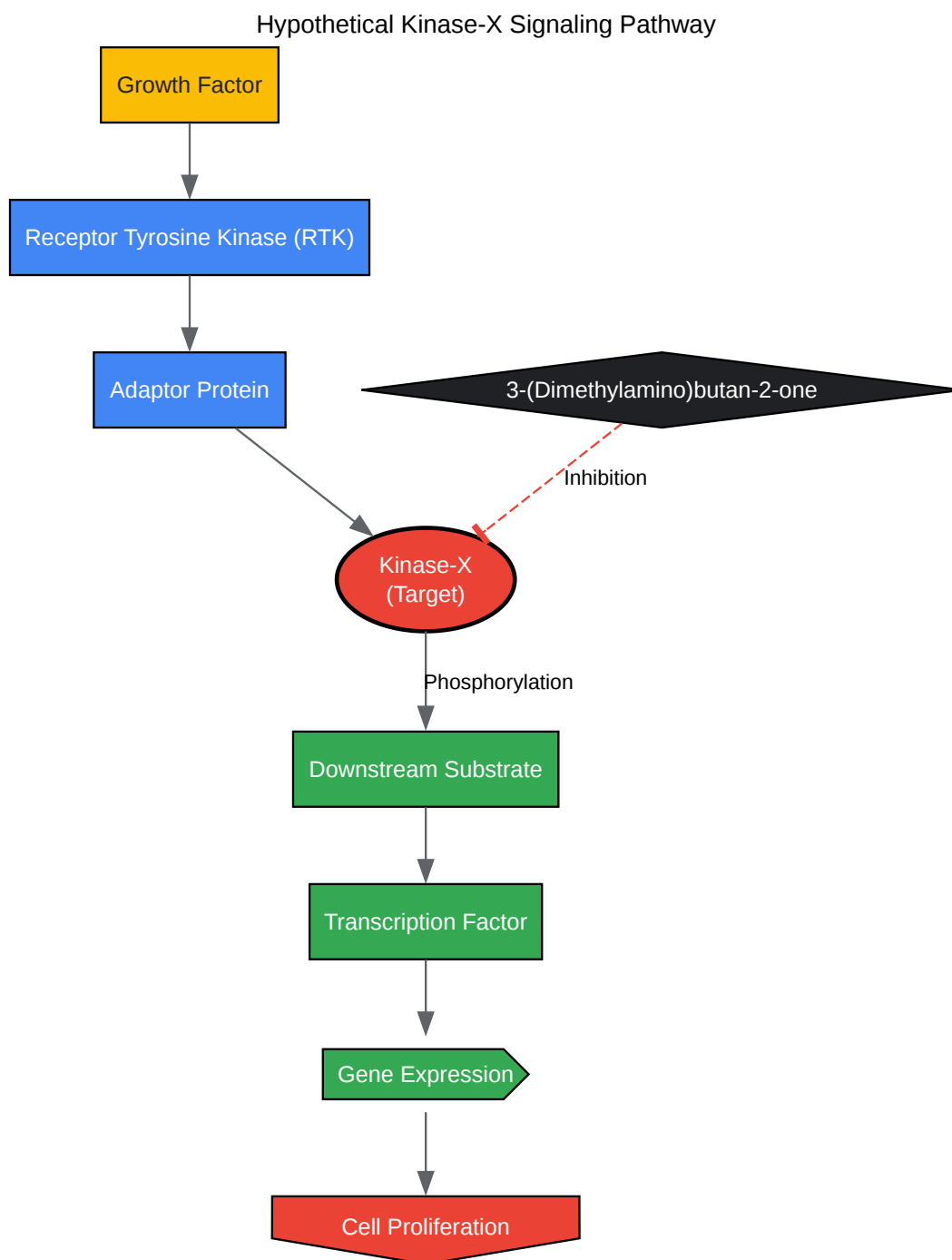
Property	Value	Source
Molecular Formula	C6H13NO	[5]
Molecular Weight	115.17 g/mol	[6]
XLogP3-AA	-0.1	[6]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	2	[6]
Rotatable Bond Count	3	[6]
Topological Polar Surface Area	20.3 Å ²	[6]

Hypothetical Application: Targeting Kinase-X

For the purpose of these application notes, we will consider a hypothetical FBDD campaign against Kinase-X, a protein kinase that is overexpressed in a particular cancer. The ATP-binding pocket of Kinase-X contains a key aspartic acid residue (Asp145) that is crucial for substrate binding. The tertiary amine of **3-(Dimethylamino)butan-2-one** is hypothesized to form a salt bridge with this residue, while the ketone moiety can form a hydrogen bond with the backbone amide of a neighboring residue in the hinge region.

Hypothetical Signaling Pathway of Kinase-X

The following diagram illustrates the hypothetical signaling pathway involving Kinase-X.



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Caption: Hypothetical signaling cascade involving Kinase-X.

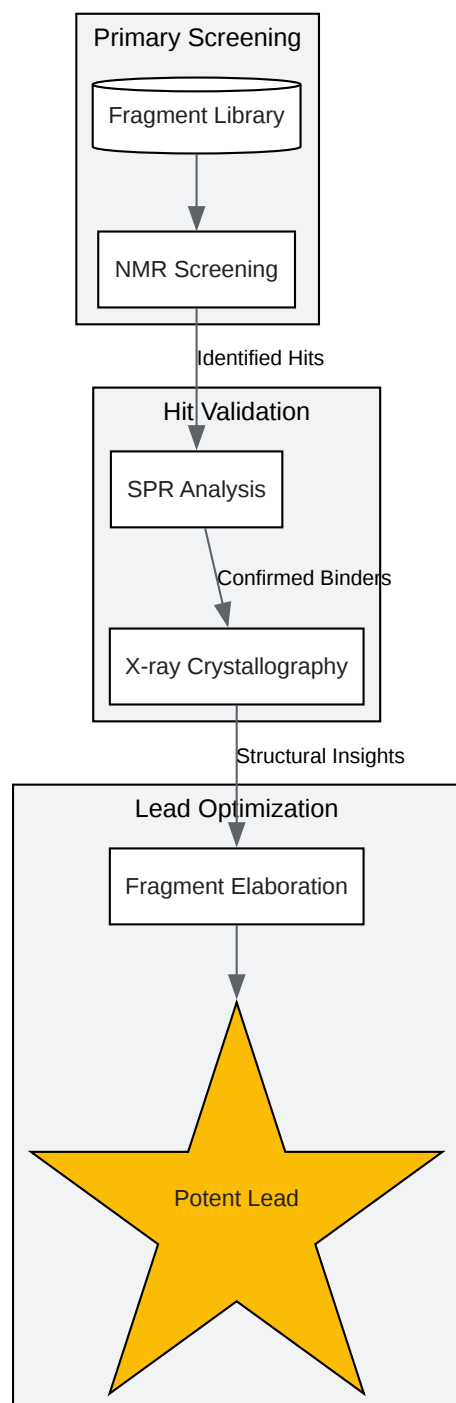
Experimental Protocols

The following are detailed protocols for screening and validating **3-(Dimethylamino)butan-2-one** as a fragment hit against Kinase-X.

FBDD Experimental Workflow

The overall workflow for the FBDD campaign is depicted below.

Fragment-Based Drug Discovery Workflow



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Caption: General workflow for an FBDD campaign.

NMR Screening (Saturation Transfer Difference - STD)

Objective: To identify fragments from a library that bind to Kinase-X.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of Kinase-X at 20 μ M in a deuterated phosphate buffer (50 mM sodium phosphate, 100 mM NaCl, pH 7.4, 99.9% D₂O).
 - Prepare a stock solution of **3-(Dimethylamino)butan-2-one** at 100 mM in the same deuterated buffer.
 - Prepare a final NMR sample containing 10 μ M Kinase-X and 1 mM **3-(Dimethylamino)butan-2-one**.
- NMR Data Acquisition:
 - Acquire 1D ¹H NMR spectra using a spectrometer operating at 600 MHz or higher.
 - For the STD experiment, use a presaturation pulse train to selectively saturate the protein resonances. A typical on-resonance saturation frequency is set at 0.5 ppm, and an off-resonance frequency at 40 ppm.
 - Acquire an STD spectrum and a reference spectrum (with off-resonance saturation).
- Data Analysis:
 - Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD-NMR spectrum.
 - Signals in the STD spectrum indicate that the corresponding protons of the fragment have been in close proximity to the saturated protein, confirming binding.
 - Calculate the STD amplification factor for each proton to identify the parts of the fragment most closely interacting with the protein.

Surface Plasmon Resonance (SPR) Analysis

Objective: To confirm the binding of **3-(Dimethylamino)butan-2-one** to Kinase-X and determine its binding affinity (KD).

Methodology:

- Sensor Chip Preparation:
 - Immobilize Kinase-X onto a CM5 sensor chip using standard amine coupling chemistry.
 - Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - Inject Kinase-X (at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
 - Deactivate any remaining active esters with an injection of ethanolamine-HCl.
- Binding Analysis:
 - Prepare a series of dilutions of **3-(Dimethylamino)butan-2-one** in running buffer (e.g., PBS with 0.05% Tween 20) ranging from 1 µM to 1 mM.
 - Inject the fragment solutions over the immobilized Kinase-X surface and a reference flow cell (without protein) at a constant flow rate (e.g., 30 µL/min).
 - Monitor the change in the SPR signal (response units, RU) over time.
- Data Analysis:
 - Subtract the reference flow cell data from the Kinase-X flow cell data.
 - Plot the steady-state response against the concentration of the fragment.
 - Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the dissociation constant (KD).

X-ray Crystallography

Objective: To determine the three-dimensional structure of the Kinase-X in complex with **3-(Dimethylamino)butan-2-one** to understand the binding mode.

Methodology:

- Crystallization:
 - Crystallize apo-Kinase-X using a suitable method such as hanging-drop vapor diffusion.
 - Soak the apo-crystals in a solution containing a high concentration (e.g., 10 mM) of **3-(Dimethylamino)butan-2-one** for a defined period (e.g., 2-12 hours).
- Data Collection:
 - Cryo-protect the soaked crystals and flash-cool them in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron source.
- Structure Determination and Refinement:
 - Process the diffraction data using appropriate software (e.g., XDS or MOSFLM).
 - Solve the structure by molecular replacement using the known structure of apo-Kinase-X as a search model.
 - Refine the model against the diffraction data and build the fragment into the observed electron density.

Hypothetical Quantitative Data

The following table summarizes the hypothetical data obtained from the experimental protocols described above.

Experiment	Parameter	Result	Interpretation
STD-NMR	STD Amplification Factor	Protons adjacent to the amine and ketone show the strongest signals.	Confirms binding and suggests these functional groups are key for interaction.
SPR Analysis	Dissociation Constant (KD)	250 μ M	Weak but typical binding affinity for a fragment hit.
X-ray Crystallography	Resolution	2.1 Å	High-quality structural data.
X-ray Crystallography	Key Interactions	Salt bridge between the dimethylamino group and Asp145; Hydrogen bond between the ketone and the backbone NH of Val88.	Provides a clear structural basis for the observed binding and a roadmap for fragment elaboration.

Conclusion and Future Directions

3-(Dimethylamino)butan-2-one represents a promising starting point for the development of potent and selective Kinase-X inhibitors. The fragment exhibits weak but measurable binding, and its binding mode, as revealed by hypothetical crystallographic data, provides clear vectors for chemical elaboration. Future work will focus on growing the fragment into unoccupied regions of the binding pocket to enhance affinity and selectivity. For instance, the methyl group adjacent to the ketone could be replaced with a linker to a larger chemical moiety designed to interact with a nearby hydrophobic pocket. This iterative process of structure-guided design is central to the success of fragment-based drug discovery.^[7]

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